Propyl octanoate

概要

説明

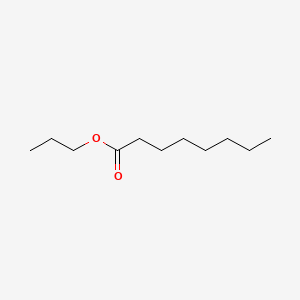

Propyl octanoate, also known as octanoic acid propyl ester, is an ester compound with the molecular formula C11H22O2. It is formed by the esterification of octanoic acid (caprylic acid) with propanol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .

準備方法

Synthetic Routes and Reaction Conditions: Propyl octanoate is typically synthesized through the esterification reaction between octanoic acid and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the removal of water formed during the reaction. The general reaction is as follows:

C7H15COOH+C3H7OH→C7H15COOC3H7+H2O

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The product is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield octanoic acid and propanol.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.

Reduction: this compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Hydrolysis: Octanoic acid and propanol.

Transesterification: A different ester and alcohol.

Reduction: Octanol and propanol.

科学的研究の応用

Food Science Applications

Flavoring Agent

Propyl octanoate is widely recognized in the food industry for its flavoring capabilities. It is used to impart a fruity and coconut-like aroma to various food products. Research indicates that this compound can enhance sensory perceptions when combined with other flavor compounds, making it a valuable ingredient in flavor development for processed foods and beverages.

Biomarker for Food Consumption

Studies have identified this compound as a potential biomarker for the consumption of specific foods, particularly those high in medium-chain fatty acids like coconut oil and certain fruits. Its presence can be detected in biological samples such as blood or urine after consumption, suggesting its utility in dietary studies.

| Application | Description |

|---|---|

| Flavoring Agent | Enhances sensory profiles in food products |

| Biomarker | Indicates consumption of specific foods through detection in biological samples |

Biochemical Research

Metabolic Studies

this compound has been utilized in metabolic studies to understand its role in energy metabolism. It is metabolized in the liver and can serve as a substrate for various biochemical pathways. Research indicates that it may influence lipid metabolism and energy production, making it a subject of interest in studies related to obesity and metabolic disorders .

Potential Therapeutic Uses

Emerging research suggests that this compound may have therapeutic applications, particularly in neurological conditions. For instance, optically active derivatives of octanoic acid have shown promise as potential treatments for neuropathy caused by astrocyte dysfunction . Additionally, its role in enhancing energy metabolism could be beneficial for conditions characterized by impaired fat metabolism.

| Research Focus | Findings |

|---|---|

| Metabolic Studies | Influences lipid metabolism; potential role in obesity research |

| Therapeutic Potential | May aid in treating neuropathy; enhances energy metabolism |

Industrial Applications

Solvent Properties

this compound is also employed as a solvent in various industrial applications due to its volatility and compatibility with organic compounds. Its ability to dissolve a range of substances makes it useful in formulations requiring specific solvent characteristics .

Fermentation Processes

In fermentation technology, this compound is produced by yeast during the fermentation of certain foods and beverages, such as wines. Its presence contributes to the overall flavor profile of fermented products, highlighting its importance in food production processes .

| Industrial Use | Details |

|---|---|

| Solvent | Used for dissolving organic compounds in industrial formulations |

| Fermentation | Produced by yeast; contributes to flavor profiles in fermented foods |

Case Study 1: Flavor Enhancement

A study conducted on various food products demonstrated that the inclusion of this compound significantly improved consumer acceptance scores for flavor and aroma. The research highlighted its effectiveness when combined with other esters to create complex flavor profiles.

Case Study 2: Dietary Biomarker Research

In a clinical trial examining dietary patterns, researchers found that levels of this compound correlated with the intake of coconut oil among participants. This finding supports its potential use as a biomarker for dietary assessments.

作用機序

The mechanism of action of propyl octanoate primarily involves its interaction with lipid membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where this compound can enhance the absorption of lipophilic drugs. The ester bond in this compound can be hydrolyzed by esterases, releasing octanoic acid and propanol, which can then participate in various metabolic pathways .

類似化合物との比較

Ethyl octanoate: Similar ester formed from octanoic acid and ethanol. It also has a fruity odor but differs in its alcohol component.

Butyl octanoate: Formed from octanoic acid and butanol. It has a higher molecular weight and different physical properties.

Methyl octanoate: Formed from octanoic acid and methanol. It is smaller in size and has different solubility characteristics.

Uniqueness of Propyl Octanoate: this compound is unique due to its specific combination of octanoic acid and propanol, which gives it distinct physical and chemical properties. Its moderate chain length and lipophilic nature make it particularly useful in applications requiring a balance between hydrophobicity and volatility .

生物活性

Propyl octanoate, also known as propyl caprylate, is a fatty acid ester with the chemical formula C₁₁H₂₂O₂. It is derived from the reaction of octanoic acid and propanol, and is recognized for its pleasant coconut aroma. This compound is commonly found in various food products, particularly in coconut oil, apricots, and fermented beverages like wine. Its unique properties and biological activities have garnered attention in food science and metabolic research.

- Molecular Weight : 186.29 g/mol

- CAS Number : 624-13-5

- IUPAC Name : n-Propyl n-octanoate

- Structure :

Sources and Natural Occurrence

This compound is present in several natural sources:

- Coconut oil

- Apricots

- Ceriman fruit (Monstera deliciosa)

- Fermented products, particularly wine

Metabolic Role

Research has indicated that this compound can serve as a biomarker for the consumption of specific foods. Studies have shown that it can be detected in biological samples such as blood and urine following the intake of foods containing this compound . This potential as a biomarker necessitates further investigation to confirm its specificity and reliability.

Sensory Properties

The compound's pleasant aroma contributes significantly to its application in food flavoring. This compound interacts with olfactory receptors, enhancing sensory perceptions associated with food products. Its role in flavor development has been explored in various studies focusing on food science.

Case Studies

- Food Consumption Studies : A study identified this compound as a potential biomarker for dietary intake, particularly from coconut oil and other sources. The compound's presence in urine samples post-consumption supports its role as a dietary indicator.

- Flavor Interaction Studies : Research has demonstrated that this compound can affect the sensory profile of food products by interacting with other flavor compounds, thus influencing overall consumer perception.

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Aroma | Common Sources |

|---|---|---|---|

| This compound | C₁₁H₂₂O₂ | Coconut | Coconut oil, apricots |

| Ethyl Octanoate | C₈H₁₆O₂ | Fruity | Wine, fermented products |

| Butyl Octanoate | C₁₀H₂₄O₂ | Sweet | Various fruits |

特性

IUPAC Name |

propyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHBLVYDNJDWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060782 | |

| Record name | Propyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-13-5 | |

| Record name | Propyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, propyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU5LA9XGW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of propyl octanoate in fruit flavor and aroma?

A1: this compound, an ester, significantly contributes to the fruity and floral aromas found in various fruits, particularly blueberries. Research has shown that co-fermenting blueberries with ester-producing yeasts like Candida glabrata can significantly increase this compound levels, enhancing the wine's flavor profile []. Similarly, it is a key aroma component in Glehnia littoralis, contributing to its unique scent [, ].

Q2: How does the structure of this compound relate to its olfactory perception in insects?

A2: Studies on the apple maggot fly (Rhagoletis pomonella) reveal a fascinating link between the structure of this compound and insect olfaction. This insect exhibits a high degree of specificity in its response to this ester. Behavioral assays showed the highest activity with esters possessing a straight chain of 10-11 carbons, with the acid portion containing 6-8 carbons and the alcohol portion containing 3-5 carbons. This specificity suggests that this compound, fitting this structural profile, likely plays a role in the insect's ability to locate host fruits [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound (also known as propyl caprylate) has the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol.

Q4: Can you elaborate on the production of this compound during alcoholic fermentation?

A4: this compound is formed as a byproduct during alcoholic fermentation, primarily from the metabolism of long-chain fatty acids by yeast. Its presence is particularly notable in aged beverages like Cognac brandies, where its concentration increases over time, contributing to the characteristic "rancio charentais" aroma []. This highlights the role of this compound in the complex aging process of alcoholic beverages.

Q5: Are there any known applications of this compound in pharmaceutical research?

A5: While this compound is primarily known for its flavor and fragrance applications, research indicates potential uses in pharmaceuticals. One area of interest is its use in formulating (2R)-2-propyloctanoic acid, a compound with potential for treating neurodegenerative diseases. This compound can act as an intermediate in the synthesis of this optically active compound, leading to a more efficient production process [].

Q6: Is there any research on the stability of this compound under different conditions?

A6: While the provided abstracts don't delve into the specific stability parameters of this compound, it's important to consider its ester functionality. Esters are generally susceptible to hydrolysis, particularly in the presence of acids or bases. This would be a crucial factor to consider when formulating this compound in various applications, necessitating strategies to enhance its stability.

Q7: What analytical techniques are commonly used to identify and quantify this compound?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing this compound. This method enables the separation and identification of volatile compounds based on their mass-to-charge ratios, providing both qualitative and quantitative data [, , ]. Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique prior to GC-MS analysis, allowing for the selective extraction of volatile compounds like this compound from complex matrices [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。